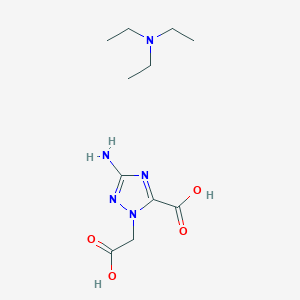

3-氨基-1-(羧甲基)-1H-1,2,4-三唑-5-羧酸三乙胺盐

描述

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It’s a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate .

Synthesis Analysis

The synthesis of related compounds often involves multi-enzymatic cascade systems . For example, the synthesis of 3-amino-1-phenylbutane involved coupling a transaminase with a pyruvate decarboxylase (PDC), which doesn’t require the use of any expensive additional cofactor .Chemical Reactions Analysis

Amino acids, including those with a 1,2,4-triazole group, can react with aldehydes to form decarboxylation and/or deamination products . The reaction sequence involves the formation of an imine or Schiff base, followed by either a proton shift or decarboxylation .科学研究应用

晶体学和结构研究

研究已在晶体学中利用了 3-氨基-1H-1,2,4-三唑衍生物来了解分子结构和相互作用。例如,从两个前体的脱羧产生的盐被分离出来以研究其晶体结构,从而深入了解分子相互作用和结构形成 (Fernandes 等人,2015)。

生物活性化合物合成

该化合物已用于基于三唑骨架的肽模拟物和生物活性化合物的合成。它特别有用,因为它能够进行受控化学反应,例如钌催化的环加成 (Ferrini 等人,2015)。

多孔骨架和气体吸附

3-氨基-1,2,4-三唑衍生物已用于合成金属偶氮唑骨架。这些骨架以其选择性吸附特性而著称,尤其是在储气和分离应用中。这些骨架的结构测定揭示了它们对 CO2 超过 N2 吸附的潜力,突出了它们的环保和工业应用 (Hou 等人,2015)。

化学反应性和衍生物形成

对 3-氨基-1H-1,2,4-三唑衍生物的化学反应性进行的研究导致了各种乙酰化产物的合成。了解这些化合物对乙酰化的敏感性以及特定反应所需的条件对它们在化学合成和药物研究中的应用具有重要意义 (Dzygiel 等人,2004)。

高能材料合成

该化合物已用于合成富氮阳离子和它们的衍生物,为高能材料的开发做出了贡献。这些衍生物表现出良好的热稳定性和合理的冲击敏感性,使其与高能材料和炸药的应用相关 (Zhang 等人,2018)。

作用机制

Target of Action

The compound, also known as 5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine, is a derivative of 1,2,4-triazole 1,2,4-triazoles are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

1,2,4-triazoles, in general, are known to operate as main pharmacophores, interacting with biological receptors . The presence of an amino group and carboxylic acid groups in the molecule suggests potential for various interactions with biological targets.

Biochemical Pathways

1,2,4-triazoles are known to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Result of Action

Compounds containing the 1,2,4-triazole moiety have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

属性

IUPAC Name |

5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C5H6N4O4/c1-4-7(5-2)6-3;6-5-7-3(4(12)13)9(8-5)1-2(10)11/h4-6H2,1-3H3;1H2,(H2,6,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROKNODOLPLFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(C(=O)O)N1C(=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)

![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)

![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)

![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)

![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)

![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)

![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)